6-(4-Fluorophenoxy)pyridine-3-boronic acid
Overview
Description
“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The InChI code for “6-(4-Fluorophenoxy)pyridine-3-boronic acid” is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a solid substance . It has a molecular weight of 233.01 g/mol . The compound should be stored in an inert atmosphere and under -20°C .
Scientific Research Applications
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of diarylborinic acids and their four-coordinated analogs has seen recent advances .
Cross-Coupling Reactions
This compound is used as a reactant for preparation of phosphine-free Suzuki-Miyaura cross-coupling reactions . It’s also used in palladium-catalyzed Suzuki-Miyaura coupling reactions .
Regioselective Suzuki-Miyaura Coupling
It’s used in regioselective Suzuki-Miyaura coupling , a type of palladium-catalyzed carbon-carbon bond forming reaction, between organoboron compounds and organic halides or triflates .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary target of the compound 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 6-(4-Fluorophenoxy)pyridine-3-boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 6-(4-Fluorophenoxy)pyridine-3-boronic acid, leads to the formation of carbon–carbon bonds . This reaction is part of the broader biochemical pathways involved in organic synthesis, particularly in the formation of complex organic molecules.
Pharmacokinetics
It’s known that the compound is stored in an inert atmosphere and under -20°c to maintain its stability .
Result of Action
The result of the action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields like medicinal chemistry and materials science.
Action Environment
The action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid is influenced by environmental factors such as temperature and atmosphere. The compound is stored under -20°C in an inert atmosphere to maintain its stability . The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXDRORHFKYJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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